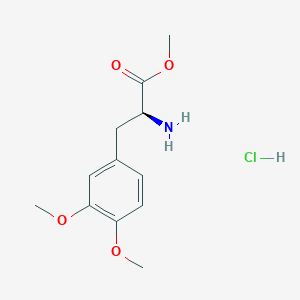
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound related to Methyldopa . It is also known as "(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride monohydrate" .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4.HCl.H2O . This indicates that it contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 chlorine atom, and 2 oxygen atoms from water.作用機序
The mechanism of action of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with the NMDA receptor. This compound binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of calcium ions, which can trigger various downstream signaling pathways. The activation of the NMDA receptor by this compound has been shown to be dependent on the presence of glycine or D-serine, which are co-agonists of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with the NMDA receptor. Activation of the receptor by this compound has been shown to enhance synaptic plasticity and long-term potentiation, which are important processes for learning and memory. This compound has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, this compound has been found to have analgesic effects, possibly through its interaction with the NMDA receptor in pain pathways.
実験室実験の利点と制限
One advantage of using (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride in lab experiments is its selectivity for the NMDA receptor. This allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Additionally, this compound has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of NMDA receptor activation.
将来の方向性
There are several future directions for the study of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective and potent NMDA receptor agonists, which could have important implications for the treatment of various neurological and psychiatric disorders. Finally, there is interest in the development of new methods for the synthesis of this compound and related compounds, which could facilitate their use in a wider range of scientific research applications.
合成法
The synthesis of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be achieved through a series of chemical reactions. The first step involves the protection of the carboxylic acid group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected phenylalanine is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then protected with a methoxymethyl (MOM) group, followed by a reaction with 3,4-dimethoxybenzaldehyde to form the desired product, (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
科学的研究の応用
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound has been shown to selectively activate the NMDA receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions.
特性
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAXTBGALLXCW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


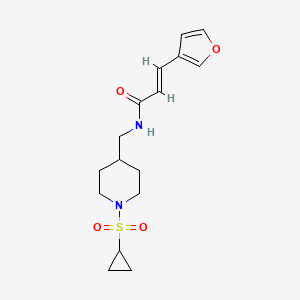
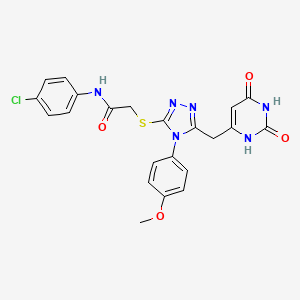

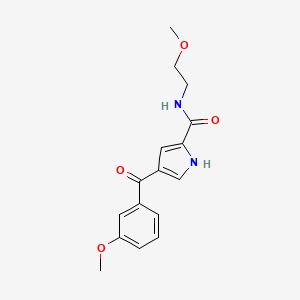

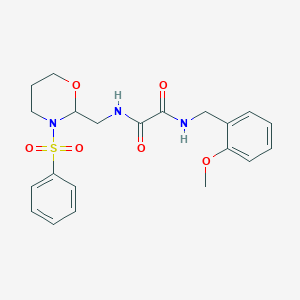
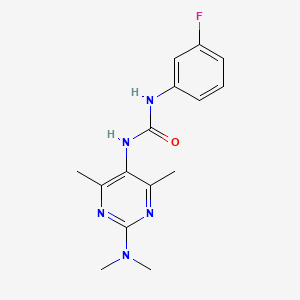


![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
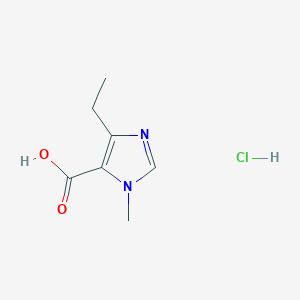
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)